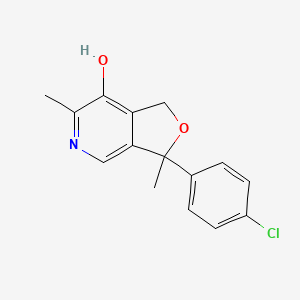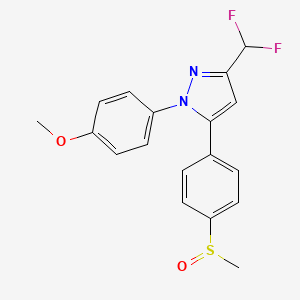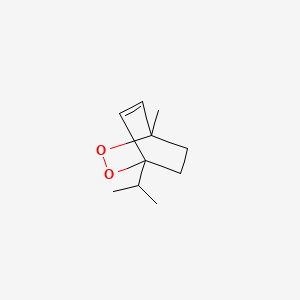
2-(Acetyloxy)-N-(5-chloro-2-thiazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RM-5038 is a small molecule drug developed by Romark, L.C. It is a receptor protein-tyrosine kinase modulator, primarily investigated for its potential therapeutic applications in infectious diseases and digestive system disorders, particularly Hepatitis C .
Chemical Reactions Analysis
RM-5038 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RM-5038 has been extensively studied for its applications in various fields:
Chemistry: It serves as a scaffold for developing new derivatives with improved systemic absorption and efficacy.
Medicine: RM-5038 is primarily investigated for its therapeutic potential in treating Hepatitis C. .
Industry: The compound’s broad-spectrum antiviral properties make it a valuable candidate for developing new antiviral drugs
Mechanism of Action
RM-5038 exerts its effects by modulating receptor protein-tyrosine kinases. These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism. By modulating these kinases, RM-5038 can influence the signaling pathways involved in infectious diseases and digestive system disorders .
Comparison with Similar Compounds
RM-5038 is part of the thiazolide class of compounds, which includes other similar compounds such as:
Nitazoxanide: The prototype thiazolide, originally developed as an antiparasitic agent and later repurposed for treating viral respiratory infections
Tizoxanide: The effective circulating metabolite of nitazoxanide, also a 5-nitrothiazole derivative
RM-4848: The de-acetyl derivative of RM-5038, another 5-chloro thiazolide
RM-5038 stands out due to its specific receptor protein-tyrosine kinase modulating properties, making it a unique candidate for treating Hepatitis C and other related disorders .
Properties
CAS No. |
1349090-91-0 |
|---|---|
Molecular Formula |
C12H9ClN2O3S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
[2-[(5-chloro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C12H9ClN2O3S/c1-7(16)18-9-5-3-2-4-8(9)11(17)15-12-14-6-10(13)19-12/h2-6H,1H3,(H,14,15,17) |
InChI Key |
BVLLRNZKAURPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B10826121.png)




![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)
![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)
